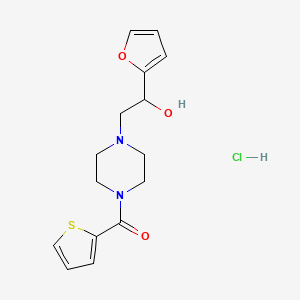
(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)(thiophen-2-yl)methanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)(thiophen-2-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C15H19ClN2O3S and its molecular weight is 342.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)(thiophen-2-yl)methanone hydrochloride is a synthetic organic molecule featuring a complex structure that includes a piperazine ring, furan, and thiophene moieties. Its unique combination of functional groups suggests potential interactions with various biological targets, making it a candidate for pharmacological studies.
Structural Characteristics
The compound's structure can be broken down into several key components:
- Piperazine Ring : Known for its role in various pharmaceutical agents, contributing to the compound's biological activity.
- Furan Moiety : Associated with antioxidant and anti-inflammatory properties.
- Thiophene Moiety : Often linked to antimicrobial and anticancer activities.
The biological activity of this compound may involve several mechanisms:
- Receptor Modulation : The piperazine component may interact with neurotransmitter receptors, potentially influencing pain perception and mood regulation.
- Antimicrobial Activity : The presence of furan and thiophene rings suggests possible antibacterial and antifungal properties, as seen in similar compounds.
- Anticancer Potential : Studies on related furan derivatives indicate potential cytotoxic effects against cancer cell lines.
Research Findings
Recent studies have explored various aspects of the biological activity of compounds similar to this compound. Below are some notable findings:
Antimicrobial Activity
Research indicates that compounds containing furan and thiophene rings exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, derivatives of furan have shown effectiveness against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 64 µg/mL to lower values in optimized conditions .
Anticancer Activity
Furan derivatives have been evaluated for their anticancer properties, showing promising results against various cancer cell lines. For example, certain furan-based compounds demonstrated IC50 values as low as 0.15 µg/mL against HeLa cells, indicating potent cytotoxicity .
Case Studies
- Study on Antibacterial Properties :
- Evaluation of Anticancer Effects :
Comparative Analysis
To better understand the potential of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| Piperazine Derivative | Piperazine ring | Antidepressant, antimicrobial |
| Thiophene-based | Thiophene ring | Antimicrobial, anticancer |
| Furan Derivative | Furan ring | Antioxidant, anti-inflammatory |
This table highlights the diverse biological activities associated with similar structural motifs, suggesting that our compound may possess a multifaceted pharmacological profile.
Eigenschaften
IUPAC Name |
[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]-thiophen-2-ylmethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S.ClH/c18-12(13-3-1-9-20-13)11-16-5-7-17(8-6-16)15(19)14-4-2-10-21-14;/h1-4,9-10,12,18H,5-8,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFRWKOXLBEBQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CO2)O)C(=O)C3=CC=CS3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














